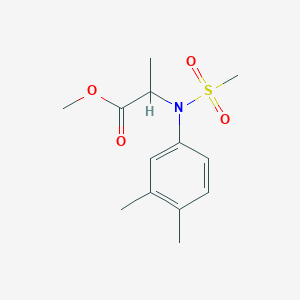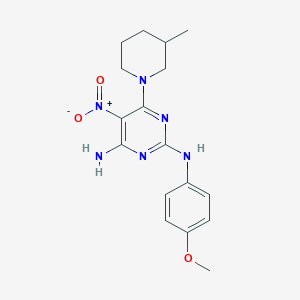
N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine, also known as MNPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNPD belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has also been shown to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several biochemical and physiological effects. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has been shown to reduce inflammation in various animal models, which could have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several advantages for lab experiments. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a stable compound that can be easily synthesized in the lab. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has also shown promising results in various animal models, which could make it a potential candidate for further preclinical and clinical studies. However, N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine also has some limitations for lab experiments. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine also has limited solubility in water, which could pose challenges for its use in certain experiments.
Future Directions
There are several future directions for N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine research. One potential direction is to further investigate its anti-cancer properties and its potential for use in cancer therapy. Another potential direction is to investigate its anti-inflammatory properties and its potential for use in the treatment of inflammatory diseases. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine could also be further optimized for its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential for use in clinical settings. Overall, N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has shown promising results in various scientific research studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves a multi-step process that includes the reaction of 4-methoxyaniline with ethyl acetoacetate to produce 4-methoxyphenyl-3-oxobutanoate. The next step involves the reaction of 4-methoxyphenyl-3-oxobutanoate with 3-methylpiperidine to produce 4-methoxyphenyl-3-(3-methylpiperidin-1-yl)but-2-en-1-one. The final step of the synthesis involves the reaction of 4-methoxyphenyl-3-(3-methylpiperidin-1-yl)but-2-en-1-one with nitric acid to produce N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine.
Scientific Research Applications
N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Studies have shown that N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has anti-cancer properties and can inhibit the growth of cancer cells. N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has also shown potential as an anti-inflammatory agent, and studies have shown that it can reduce inflammation in various animal models.
properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-11-4-3-9-22(10-11)16-14(23(24)25)15(18)20-17(21-16)19-12-5-7-13(26-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQQMFUHQWFTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

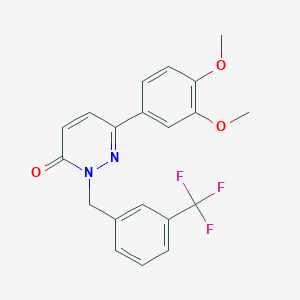
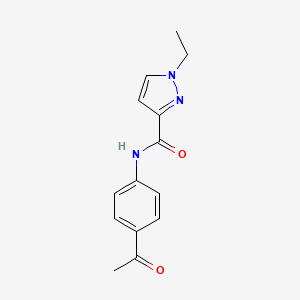

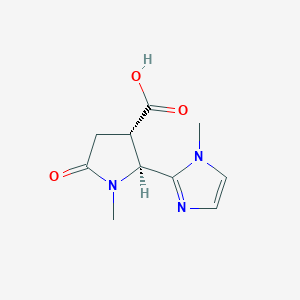

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)


